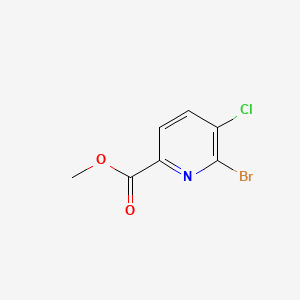

Methyl 4,6-dibromonicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

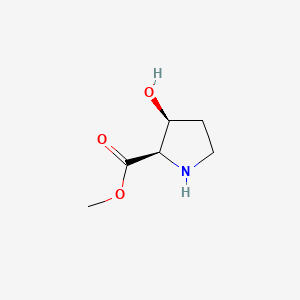

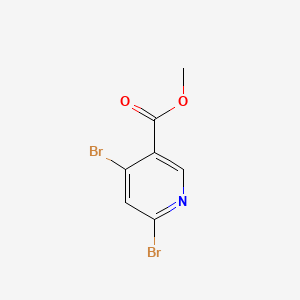

Methyl 4,6-dibromonicotinate is a chemical compound with the CAS Number: 1364663-27-3 . Its molecular formula is C7H5Br2NO2 and it has a molecular weight of 294.93 . The IUPAC name for this compound is methyl 4,6-dibromonicotinate . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for Methyl 4,6-dibromonicotinate is 1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 4,6-dibromonicotinate is a solid substance under normal conditions . It has a molecular weight of 294.93 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Methylation in Biological Systems

- Methylglyoxal and Advanced Glycation End-Products: Methylglyoxal (MG), a reactive alpha-oxoaldehyde, forms advanced glycation end-products through its interaction with arginine and lysine residues in proteins. These products are associated with complications in diabetes and neurodegenerative diseases. MG is found in various foodstuffs and beverages and is formed during processing and storage. Its presence in biological samples can be quantified by HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Chemistry and Structural Analysis

- Investigation of Schiff Bases: Schiff bases, which include structures similar to Methyl 4,6-dibromonicotinate, have been studied for their prototropy, structural preferences, and radical scavenging properties. These properties are significant for potential therapeutic applications and usage in the pharmaceutical and food industries (Kaştaş et al., 2017).

Methylation in Gene Regulation

- mRNA Methylation: Methylation of the N(6) position of adenosine in mRNA, identified through transcriptome-wide localization, is an important base modification in mRNA. This modification shows tissue-specific regulation and is linked to brain development, hinting at its critical regulatory role in gene expression and epigenetics (Meyer et al., 2012).

Environmental and Agricultural Applications

- Methylation of Halogenated Compounds by Bacteria: Research on O-methylation of halogenated compounds, such as 2,6-dibromophenol, has been conducted. This process, carried out by bacteria, highlights the potential environmental significance of methylation reactions in the biodegradation or transformation of halogenated environmental pollutants (Neilson et al., 1988).

Pharmacogenetics and Drug Interaction

- Pharmacogenetics of Methyltransferase Enzymes: Studies in pharmacogenetics have shown that genetic polymorphisms in methyltransferase enzymes, such as catechol O-methyltransferase and thiopurine methyltransferase, significantly influence the metabolism and therapeutic efficacy of various drugs. This has implications for personalized medicine and the development of more effective drug regimens (Weinshilboum, Otterness, & Szumlanski, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Mécanisme D'action

Mode of Action

It is known that methyl nicotinate, a related compound, acts as a peripheral vasodilator . It is possible that Methyl 4,6-dibromonicotinate may have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

It is known that all components of vitamin b3, including nicotinamide (a related compound), are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . It is possible that Methyl 4,6-dibromonicotinate may affect similar biochemical pathways, but this needs to be confirmed by further studies.

Pharmacokinetics

It is known that methyl 4,6-dibromonicotinate has high gi absorption and is bbb permeant . . The impact of these properties on the bioavailability of Methyl 4,6-dibromonicotinate needs to be studied further.

Propriétés

IUPAC Name |

methyl 4,6-dibromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLRATRCAWQHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744291 |

Source

|

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dibromonicotinate | |

CAS RN |

1364663-27-3 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzenesulfonic Acid 2-[(4-Hydroxyphenyl)phenylmethylene]hydrazide](/img/no-structure.png)